Structural Differentiation via N-Propyl Substituent Versus Earlier Sulfonamide Analogs
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide is explicitly cited as a known sulfonamide analog in the context of PKM2 activator development, distinguishing it from the bicyclic scaffolds claimed in the patent. Its N-propyl group represents a deliberate alkyl substitution that differentiates it from N-phenyl (CAS 321433‑63‑0), N-(4-methylphenyl) (CAS 321433‑64‑1), and N-(3,5-dimethylphenyl) (CAS 321433‑65‑2) analogs listed in the same prior-art disclosure [1]. No head-to-head biological activity data were reported in the source.
| Evidence Dimension | N-substituent identity |
|---|---|
| Target Compound Data | N-propyl (C₃H₇) on pyrrole-2-sulfonamide |
| Comparator Or Baseline | N-phenyl (CAS 321433‑63‑0), N-(4-methylphenyl) (CAS 321433‑64‑1), N-(3,5-dimethylphenyl) (CAS 321433‑65‑2) |
| Quantified Difference | Qualitative structural difference only; no quantitative activity values available in the cited patent |
| Conditions | Patent prior-art listing; no assay context provided |
Why This Matters
For procurement decisions, verifying the exact N-propyl substitution ensures that the compound matches the specific structural reference cited in PKM2 activator patent literature, avoiding untested regioisomers.
- [1] Salituro, F. G.; Saunders, J. O. Bicyclic PKM2 activators. U.S. Patent 10,087,169, October 2, 2018. View Source
